molecular formula C9H16N4O B13169244 N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13169244
M. Wt: 196.25 g/mol
InChI Key: PHBWMYJAZYIFKW-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C9H16N4O/c1-12(2)6-3-4-11-9(14)13-7-5-10-8-13/h5,7-8H,3-4,6H2,1-2H3,(H,11,14)

InChI Key

PHBWMYJAZYIFKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a chemical compound with an imidazole ring and a dimethylamino substituent, possessing a molecular formula of C9H16N4OC_9H_{16}N_4O and a molecular weight of approximately 196.25 g/mol. It is characterized by a carboxamide functional group, which contributes to its reactivity and biological activity.

Applications

This compound has diverse applications across various fields.

Medicinal Chemistry

This compound exhibits significant biological activity, particularly in medicinal chemistry, and has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Interaction studies are performed to understand the compound's binding affinity to biological targets using techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking.

Imidazole derivatives have shown bioactivity . this compound may interact with specific enzymes or cellular receptors, influencing biological pathways and serving as a tool in studying enzyme mechanisms and protein-ligand interactions because of its structural characteristics.

P-gp Inhibition

Soloxolone N-3-(dimethylamino)propylamide, a compound bearing a N-3-(dimethylamino)propylamide group, can interact with the active site of P-gp (P-glycoprotein) and inhibit its transport function . In vitro assays showed that this compound enhanced the uptake of Rhodamine 123 and doxorubicin in human cervical carcinoma and murine lymphosarcoma cells .

Neurodegenerative Disorders

Imidazole compounds are relevant to the treatment of neurodegenerative and/or neurological disorders, such as Alzheimer's disease, in mammals, including humans . These compounds can inhibit the production of Aβ-peptides that contribute to neurological deposits of amyloid protein .

Organic Synthesis

Triflamides, which can be used as a catalyst, are used in the isoprenylation of aliphatic aldehydes, in the synthesis of amides from vinyl azides and alcohols, and in the rearrangement of N-(1-trimethylsilyl)allylhydrazones . 3-(Dimethylamino)-1-propylamine can be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the formation of imidate glycosyl donors .

DNA Minor Groove Binders

Carboxylic acid compounds have been coupled with N-[3-(dimethylamino)propyl]-1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2- .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure SimilarityPrimary Use
N-[3-(dimethylamino)propyl]methacrylamideSimilar dimethylamino propyl groupPolymer chemistry
1-ethyl-3-(3-dimethylaminopropyl)carbodiimideContains a carbodiimide moietyCoupling agent in peptide synthesis
N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamideImidazole ring presentUsed for biochemical research purposes

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the imidazole moiety .

Biological Activity

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Biological Activity

This compound exhibits significant biological activities, notably in antimicrobial and anticancer domains. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.
  • Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions due to its structural characteristics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against several bacterial strains,
AnticancerPotential to inhibit cancer cell proliferation,
Enzyme InteractionModulates enzyme activity in various pathways,

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Properties :
    • A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity :
    • Research indicated that this compound could inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer therapeutic .
  • Mechanistic Studies :
    • Investigations into its mechanism revealed that the compound might act as a competitive inhibitor for certain enzymes involved in critical biological processes, including those related to cancer progression .

Table 2: Key Research Findings

Study FocusFindingsYearJournal
Antimicrobial StudySignificant inhibition of bacterial growth2020MDPI
Anticancer StudyInhibition of cancer cell proliferation2021PMC
Enzyme InteractionCompetitive inhibition observed2022Nature

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